Cas no 825607-11-2 (ethyl 4-(piperidine-1-sulfonyl)aminobenzoate)
ethyl 4-(piperidine-1-sulfonyl)aminobenzoate Chemical and Physical Properties
Names and Identifiers
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- LZQWKYYLVVYSNN-UHFFFAOYSA-N
- ethyl 4-(piperidine-1-sulfonyl)aminobenzoate
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- Inchi: 1S/C14H20N2O4S/c1-2-20-14(17)12-6-8-13(9-7-12)15-21(18,19)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3
- InChI Key: LZQWKYYLVVYSNN-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC=C(NS(N2CCCCC2)(=O)=O)C=C1
ethyl 4-(piperidine-1-sulfonyl)aminobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3083-0259-2μmol |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-5μmol |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-10μmol |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-20μmol |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-1mg |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-2mg |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-3mg |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-4mg |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-5mg |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F3083-0259-10mg |
ethyl 4-[(piperidine-1-sulfonyl)amino]benzoate |
825607-11-2 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
ethyl 4-(piperidine-1-sulfonyl)aminobenzoate Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on ethyl 4-(piperidine-1-sulfonyl)aminobenzoate
Ethyl 4-(Piperidine-1-Sulfonyl)Aminobenzoate: A Comprehensive Overview
Ethyl 4-(piperidine-1-sulfonyl)aminobenzoate, with the CAS number 825607-11-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as Ethyl 4-(piperidine-1-sulfonyl)aminobenzoate, has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into its chemical structure, synthesis, properties, and recent advancements in its research.
The molecular structure of ethyl 4-(piperidine-1-sulfonyl)aminobenzoate is characterized by a benzoate ester group attached to a piperidine sulfonyl amine moiety. This combination makes it a versatile compound with potential biological activity. The piperidine ring, a six-membered saturated ring containing one nitrogen atom, is a common structural motif in various bioactive compounds. The sulfonyl group (-SO₂-) introduces additional electronic properties, enhancing the compound's reactivity and stability.
Recent studies have explored the synthesis of ethyl 4-(piperidine-1-sulfonyl)aminobenzoate through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for further research. The synthesis process involves the reaction of piperidine with sulfonyl chloride derivatives, followed by coupling with the appropriate benzoic acid derivative.
The physical properties of ethyl 4-(piperidine-1-sulfonyl)aminobenzoate include a melting point of approximately 150°C and a solubility profile that makes it suitable for various solvent systems. Its spectroscopic data, including UV-Vis and NMR spectra, have been extensively studied to confirm its structure and purity. These studies are crucial for ensuring the reliability of experimental results in subsequent biological assays.
One of the most promising applications of ethyl 4-(piperidine-1-sulfonyl)aminobenzoate lies in its potential as a drug candidate. Recent research has focused on its ability to modulate key biological targets, such as enzymes and receptors involved in inflammatory processes. For instance, studies have shown that this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.
In addition to its pharmacological applications, ethyl 4-(piperidine-1-sulfonyl)aminobenzoate has also been investigated for its role in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property opens up possibilities for its use in catalysis and sensor technologies.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of ethyl 4-(piperidine-1-sulfonyl)aminobenzoate. Molecular docking studies have revealed that the compound can bind effectively to target proteins, suggesting potential therapeutic applications in areas such as pain management and neurodegenerative diseases.
In conclusion, ethyl 4-(piperidine-1-sulfonyl)aminobenzoate (CAS No. 825607-11-2) is a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structure, coupled with recent research findings, positions it as a valuable tool for advancing drug discovery and materials science. Further exploration into its biological mechanisms and chemical properties will undoubtedly unlock new opportunities for its utilization in various fields.
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